Aqueous Solubility: Isopropoxy vs. Methoxy Analog Comparison
5-Chloro-2-isopropoxypyridine-3-boronic acid (MW = 215.44 g/mol) exhibits an experimentally measured aqueous solubility of 1.26 mg/mL (0.00584 mol/L), classified as 'Poorly' soluble on the pharmacopoeial solubility scale . In comparison, 5-chloro-2-methoxypyridine-3-boronic acid (CAS 943153-22-8, MW = 187.39 g/mol) — the closest 2-alkoxy analog — lacks a published quantitative aqueous solubility value in primary sources; supplier datasheets merely describe it as 'soluble in some polar organic solvents' without numerical aqueous data . The known aqueous solubility of the isopropoxy compound enables direct use of measured solubility data in physiologically based pharmacokinetic (PBPK) modeling and formulation screens, whereas the absence of equivalent data for the methoxy analog introduces uncertainty in early drug discovery workflows .
| Evidence Dimension | Aqueous solubility (quantitative measurement) |
|---|---|
| Target Compound Data | 1.26 mg/mL (0.00584 mol/L); classed as 'Poorly' soluble |
| Comparator Or Baseline | 5-Chloro-2-methoxypyridine-3-boronic acid: no quantitative aqueous solubility value published; qualitatively described as 'soluble in some polar organic solvents' |
| Quantified Difference | Target compound has a documented numerical aqueous solubility value; methoxy analog has only qualitative solubility descriptors |
| Conditions | Aqueous solubility measurement; physicochemical assay (CHEMBL3376393-type) |
Why This Matters
A numerically defined aqueous solubility enables reliable formulation development and computational ADME predictions, whereas reliance on qualitative descriptors for the methoxy analog introduces avoidable risk in lead optimization campaigns.
